Methyl 3-(methylamino)-4-nitrobenzoate

Description

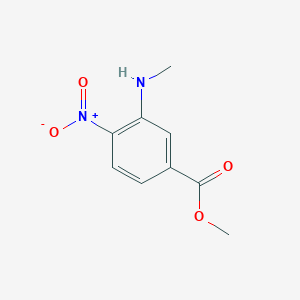

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(methylamino)-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-10-7-5-6(9(12)15-2)3-4-8(7)11(13)14/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOEWPNGKWZWOTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60579186 | |

| Record name | Methyl 3-(methylamino)-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60579186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251643-13-7 | |

| Record name | Methyl 3-(methylamino)-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60579186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-(methylamino)-4-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(methylamino)-4-nitrobenzoate is an organic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a nitro group and a methylamino substituent on a benzoate backbone, makes it a versatile intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential applications, with a focus on experimental details and data for researchers.

Chemical Structure and Properties

This compound is a substituted aromatic compound. The core structure consists of a benzene ring with a methyl ester group, a methylamino group at position 3, and a nitro group at position 4.

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

Quantitative data for this compound is not extensively reported in publicly available literature. The following table summarizes known identifiers and estimated properties. For comparison, data for structurally related compounds are also provided.

| Property | Value (this compound) | Related Compound Data |

| IUPAC Name | This compound | - |

| CAS Number | 251643-13-7 | - |

| Molecular Formula | C₉H₁₀N₂O₄ | - |

| Molecular Weight | 210.19 g/mol | - |

| Melting Point | Not available | Methyl 3-nitrobenzoate: 78-80 °C[1] |

| Boiling Point | Not available | Methyl 3-nitrobenzoate: 279 °C[1] |

| Solubility | Not available | 4-(Methylamino)-3-nitrobenzoic acid: Soluble in DMSO, Methanol[2] |

Synthesis

Conceptual Synthetic Pathway

A potential synthetic workflow is outlined below. This pathway is illustrative and would require optimization for practical application.

Caption: Conceptual synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

The following is a hypothetical, generalized experimental protocol based on standard organic synthesis techniques for related compounds. This protocol has not been experimentally validated and should be adapted with appropriate safety precautions and laboratory practices.

Step 1: Nitration of Methyl 3-aminobenzoate

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath, dissolve methyl 3-aminobenzoate in concentrated sulfuric acid.

-

Slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time to ensure complete reaction.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.

Step 2: Methylation of Methyl 3-amino-4-nitrobenzoate

-

Dissolve the product from Step 1 in a suitable polar aprotic solvent (e.g., DMF or acetone).

-

Add a base (e.g., potassium carbonate or sodium hydride) to the solution.

-

Add a methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise.

-

Heat the reaction mixture and monitor the progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and pour it into water to precipitate the final product.

-

Collect the crude product by filtration.

Step 3: Purification

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the N-methyl protons. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene ring.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would show signals for the carbonyl carbon of the ester, the aromatic carbons (with varying chemical shifts due to the electronic effects of the substituents), the methyl carbon of the ester, and the N-methyl carbon.

IR Spectroscopy (Predicted)

The infrared spectrum is expected to exhibit characteristic absorption bands for the various functional groups present in the molecule:

-

N-H stretching vibration (around 3300-3500 cm⁻¹)

-

C=O stretching of the ester (around 1700-1730 cm⁻¹)

-

Asymmetric and symmetric stretching of the nitro group (around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively)

-

C-N stretching vibrations.

Mass Spectrometry (Predicted)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (210.19 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group from the ester and cleavage of the substituents from the aromatic ring.

Potential Applications and Biological Activity

Nitroaromatic compounds are important intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals. The presence of the methylamino and methyl ester groups in this compound provides multiple reactive sites for further chemical modifications, making it a potentially valuable building block in organic synthesis.

Role in Drug Discovery

The structural motifs present in this compound are found in various biologically active molecules. The nitro group can act as a bioisostere for other functional groups or can be reduced to an amino group, which is a common moiety in many pharmaceuticals. The methylamino group can participate in hydrogen bonding interactions with biological targets.

While specific biological activities for this compound have not been extensively documented, related nitroaromatic compounds have been investigated for a range of therapeutic applications, including as antimicrobial and anticancer agents. The biological activity of such compounds is often attributed to the ability of the nitro group to undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules.

Signaling Pathway Interactions (Hypothetical)

Should this compound exhibit cytotoxic effects, a possible mechanism could involve the generation of reactive oxygen species (ROS) following the reduction of the nitro group. This could lead to cellular stress and the activation of apoptotic pathways.

Caption: Hypothetical signaling pathway for nitroaromatic compound-induced apoptosis.

Conclusion

This compound is a compound of interest for chemical synthesis and potential drug discovery. While detailed experimental data is currently limited in the public domain, its structural features suggest it is a versatile intermediate. Further research is needed to fully characterize its physicochemical properties, optimize its synthesis, and explore its biological activities. This guide provides a foundational understanding for researchers and scientists working with this and related molecules.

References

Technical Guide: Methyl 3-(methylamino)-4-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-(methylamino)-4-nitrobenzoate, a chemical intermediate with significant applications in organic synthesis and drug discovery.

Compound Identification

Chemical Name: this compound CAS Number: 251643-13-7[1]

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₄ | [1] |

| Molecular Weight | 210.19 g/mol | [1] |

| LogP (estimated) | ~2.0 | [1] |

Chemical Synthesis and Reactions

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules.[1] Its synthesis typically involves the formation of its precursor, 4-(methylamino)-3-nitrobenzoic acid, followed by esterification. The presence of a nitro group and a methylamino group provides multiple reaction sites for further chemical transformations.

Experimental Protocols

Protocol 1: Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid

This protocol is adapted from the industrial synthesis of the parent carboxylic acid.[2][3]

Materials:

-

4-Chloro-3-nitrobenzoic acid

-

Aqueous methylamine solution (30%)

-

Acetic acid

-

Water

Procedure:

-

In a reaction vessel, dissolve 4-chloro-3-nitrobenzoic acid in a 30% aqueous solution of methylamine.

-

Heat the mixture to reflux and maintain the reaction until completion, monitoring by a suitable method (e.g., TLC).

-

After the reaction is complete, cool the solution.

-

Adjust the pH of the solution to approximately 3-5 by the dropwise addition of acetic acid. This will cause the product to precipitate out of the solution.[3]

-

Collect the precipitated 4-(methylamino)-3-nitrobenzoic acid by filtration.

-

Wash the solid with water to remove any remaining impurities.

-

Dry the product under vacuum.

Protocol 2: Esterification to this compound

This is a standard esterification procedure.

Materials:

-

4-(Methylamino)-3-nitrobenzoic acid

-

Methanol

-

Concentrated sulfuric acid (catalyst)

Procedure:

-

Suspend 4-(methylamino)-3-nitrobenzoic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

After cooling, remove the excess methanol under reduced pressure.

-

Neutralize the remaining solution with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the product by recrystallization or column chromatography.

Protocol 3: Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, a common transformation in the synthesis of pharmaceutical intermediates.[1] The following protocol is based on the reduction of a similar compound, ethyl 4-methylamino-3-nitrobenzoate.[4]

Materials:

-

This compound

-

Methanol

-

Palladium on activated carbon (10% Pd/C)

-

Hydrogen gas

Procedure:

-

Dissolve this compound in methanol in a flask suitable for hydrogenation.

-

Add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen).

-

Place the flask on a Parr shaker and apply hydrogen pressure (e.g., 60 psi).[4]

-

Shake the reaction mixture at room temperature for several hours until the uptake of hydrogen ceases.[4]

-

Filter the reaction mixture through a bed of celite to remove the palladium catalyst.[4]

-

Concentrate the filtrate under vacuum to yield the corresponding amino compound.[4]

Synthetic Workflow

The following diagram illustrates the synthetic pathway from 4-chloro-3-nitrobenzoic acid to this compound.

Caption: Synthesis of this compound.

Applications in Drug Development

The structural motifs present in this compound make it a compound of interest in drug design. The methylamino group, for instance, enhances the molecule's hydrogen-bonding capacity, which is a valuable attribute for targeting specific enzymes or receptors.[1] While direct biological activity data for this specific ester is limited, its parent acid, 4-(methylamino)-3-nitrobenzoic acid, is a crucial intermediate in the synthesis of Dabigatran, a direct thrombin inhibitor.[3] Furthermore, related nitrobenzoic acid derivatives have shown potential as antifungal agents and inhibitors of cancer cell migration.[5][6] These applications underscore the importance of this compound and its derivatives as building blocks in the development of novel therapeutics.

References

- 1. This compound | 251643-13-7 | Benchchem [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. 4-(Methylamino)-3-nitrobenzoic acid | 41263-74-5 | Benchchem [benchchem.com]

- 4. ETHYL 3-AMINO-4-(METHYLAMINO)BENZOATE synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Effect of 4-methyl-3-nitrobenzoic acid on non‑small cell lung cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate

This technical guide provides a comprehensive overview of the primary synthesis pathway for Methyl 3-(methylamino)-4-nitrobenzoate, a key intermediate in the development of various pharmaceutical compounds. This document is intended for an audience of researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

Core Synthesis Pathway

The most prevalent and well-documented synthesis route for this compound proceeds via a two-step process. The first step involves the nucleophilic aromatic substitution of a 4-halo-3-nitrobenzoic acid with methylamine to yield 4-(methylamino)-3-nitrobenzoic acid. The subsequent step is the esterification of this intermediate to the final product. The preferred starting material is typically 4-chloro-3-nitrobenzoic acid or 4-fluoro-3-nitrobenzoic acid, with the chloro-derivative being common in industrial applications.[1]

Step 1: Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid

This initial step involves the displacement of a halogen atom from the aromatic ring by methylamine.[1] The reaction can be carried out using either 4-chloro-3-nitrobenzoic acid or 4-fluoro-3-nitrobenzoic acid as the starting material.

Step 2: Esterification to this compound

The second step is a Fischer esterification of the carboxylic acid intermediate, 4-(methylamino)-3-nitrobenzoic acid, using methanol in the presence of an acid catalyst to produce the desired methyl ester.[2]

Quantitative Data Summary

The following tables summarize the quantitative data for the two-step synthesis pathway.

Table 1: Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid

| Starting Material | Reagents | Reaction Conditions | Yield | Purity | Reference |

| 4-chloro-3-nitrobenzoic acid | 40% aq. methylamine solution | Reflux, 5 hours | 97.5% | >99% | [3] |

| 4-fluoro-3-nitrobenzoic acid | 40% aq. methylamine solution, DMF | Room temperature, 1 hour | 100% | Not specified | [4] |

| 4-chloro-3-nitrobenzoic acid | 25-30% aq. methylamine solution | Reflux, 4 hours | 95.5% | 99.4% (HPLC) | [4] |

Table 2: Esterification to this compound (Projected)

| Starting Material | Reagents | Reaction Conditions | Yield | Purity | Reference (Analogous) |

| 4-(Methylamino)-3-nitrobenzoic acid | Methanol, conc. H₂SO₄ | Reflux, 1 hour | Workable | Characterized by ¹H NMR, ¹³C NMR, TLC | [2] |

Experimental Protocols

Protocol 1: Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid from 4-Chloro-3-nitrobenzoic Acid

-

A mixture of 4-chloro-3-nitrobenzoic acid (200 g) and a 40% aqueous solution of methylamine (660 ml) is charged into an autoclave.[4]

-

The mixture is heated to a temperature of 85-90°C and stirred for 5 hours.[4]

-

Upon completion of the reaction, the mixture is cooled to 25-35°C.[4]

-

Water is added to the reaction mixture, followed by acidification with hydrochloric acid.[4]

-

The resulting precipitate is collected by filtration, washed with water, and dried to yield 4-(methylamino)-3-nitrobenzoic acid.[4]

Protocol 2: Synthesis of this compound via Fischer Esterification

This protocol is adapted from the esterification of the analogous compound, 4-amino-3-nitrobenzoic acid.[2]

-

To a solution of 4-(methylamino)-3-nitrobenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture at reflux for 1 hour.[2]

-

After cooling, the reaction mixture can be purified by liquid-liquid extraction. The product, being an ester, will remain in the organic phase (e.g., ethyl acetate) when washed with a basic aqueous solution (e.g., sodium bicarbonate), which will remove any unreacted carboxylic acid.[2]

-

The organic phase is then dried and the solvent removed in vacuo to yield this compound.

Synthesis Pathway Visualization

The following diagram illustrates the logical flow of the synthesis pathway.

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for Methyl 3-(methylamino)-4-nitrobenzoate, a key intermediate in pharmaceutical and chemical research. This document details the starting materials, experimental protocols, and quantitative data associated with its synthesis, presented in a format tailored for scientific professionals.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized in the development of various pharmaceutical compounds. Its structure, featuring a nitro group, a methylamino substituent, and a methyl ester, offers multiple points for chemical modification, making it a versatile precursor for more complex molecules. This guide will explore the two predominant synthetic pathways for its preparation, starting from readily available halo-nitrobenzoic acids.

Synthetic Pathways

The synthesis of this compound is primarily achieved through two strategic routes, both involving a key nucleophilic aromatic substitution (SNAr) reaction. The choice of starting material, either a fluoro or chloro-substituted nitrobenzoate, dictates the specific reaction sequence.

Route 1: Synthesis from 3-Fluoro-4-nitrobenzoic Acid

This pathway commences with the esterification of 3-fluoro-4-nitrobenzoic acid to its corresponding methyl ester, followed by the displacement of the fluoride ion by methylamine. Fluorine's high electronegativity makes it an excellent leaving group in SNAr reactions, often leading to high yields and clean conversions.

Route 2: Synthesis from 4-Chloro-3-nitrobenzoic Acid

This alternative route utilizes 4-chloro-3-nitrobenzoic acid. Two variations of this pathway exist:

-

Route 2a: Esterification of the carboxylic acid to Methyl 4-chloro-3-nitrobenzoate, followed by reaction with methylamine.

-

Route 2b: Initial reaction of 4-chloro-3-nitrobenzoic acid with methylamine to form 4-(methylamino)-3-nitrobenzoic acid, which is then esterified to yield the final product.[1][2]

The following diagram illustrates the logical relationship between the starting materials and the final product through these synthetic routes.

Caption: Synthetic routes to this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the synthesis of this compound, based on reported experimental findings.

Table 1: Synthesis of Methyl 3-fluoro-4-nitrobenzoate (Intermediate for Route 1)

| Reactant | Molecular Weight ( g/mol ) | Amount | Moles | Reagents | Solvent | Yield (%) | Reference |

| 3-Fluoro-4-nitrobenzoic acid | 185.11 | 5.55 g | 0.03 | H₂SO₄ (conc.) | Methanol | 90 | [3] |

Table 2: Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid (Intermediate for Route 2b)

| Reactant | Molecular Weight ( g/mol ) | Amount | Moles | Reagents | Solvent | Yield (%) | Reference |

| 4-Chloro-3-nitrobenzoic acid | 201.56 | - | - | Methylamine (aq.) | Water | High (implied) | [1] |

| 3,4-Dinitrobenzoic acid | 212.12 | 10 g | 0.047 | Methylamine, Triethylamine | Ethanol | 81 | [4] |

Table 3: Overall Yield for a Related Synthesis (N-methyl-4-(methylamino)-3-nitrobenzamide)

| Starting Material | Final Product | Overall Yield (%) | Reference |

| 4-Chloro-3-nitrobenzoic acid | N-methyl-4-(methylamino)-3-nitrobenzamide | up to 97.5 | [1] |

Experimental Protocols

Detailed methodologies for the key transformations are provided below. Researchers should adapt these protocols based on their specific laboratory conditions and safety procedures.

Protocol 1: Esterification of 3-Fluoro-4-nitrobenzoic Acid

This protocol describes the synthesis of Methyl 3-fluoro-4-nitrobenzoate.

Materials:

-

3-Fluoro-4-nitrobenzoic acid

-

Methanol

-

Concentrated Sulfuric Acid

Procedure:

-

Dissolve 3-fluoro-4-nitrobenzoic acid in an excess of methanol in a round-bottom flask equipped with a reflux condenser.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Pour the residue into ice-water and collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and dry to obtain Methyl 3-fluoro-4-nitrobenzoate. A yield of approximately 90% can be expected.[3]

Protocol 2: Synthesis of this compound from Methyl 3-fluoro-4-nitrobenzoate

This protocol outlines the nucleophilic aromatic substitution reaction.

Materials:

-

Methyl 3-fluoro-4-nitrobenzoate

-

Aqueous solution of methylamine (e.g., 40%)

-

A suitable solvent (e.g., Ethanol or THF)

Procedure:

-

Dissolve Methyl 3-fluoro-4-nitrobenzoate in a suitable solvent in a round-bottom flask.

-

Add an excess of the aqueous methylamine solution to the flask.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography or recrystallization to obtain pure this compound.

Protocol 3: Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid from 4-Chloro-3-nitrobenzoic Acid

This protocol is for the initial step of Route 2b.[1]

Materials:

-

4-Chloro-3-nitrobenzoic acid

-

Aqueous solution of methylamine (e.g., 25-40%)

Procedure:

-

Suspend 4-chloro-3-nitrobenzoic acid in an aqueous solution of methylamine in a round-bottom flask fitted with a reflux condenser.

-

Heat the mixture to reflux and maintain for 3-5 hours.[1]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Acidify the solution with a suitable acid (e.g., acetic acid) to a pH of approximately 3-5 to precipitate the product.

-

Collect the solid by vacuum filtration, wash with water, and dry to obtain 4-(methylamino)-3-nitrobenzoic acid.

Protocol 4: Esterification of 4-(Methylamino)-3-nitrobenzoic Acid

This protocol describes the final step of Route 2b.

Materials:

-

4-(Methylamino)-3-nitrobenzoic acid

-

Methanol

-

Concentrated Sulfuric Acid

Procedure:

-

Follow a similar procedure to Protocol 1, substituting 4-(methylamino)-3-nitrobenzoic acid for 3-fluoro-4-nitrobenzoic acid.

-

Dissolve the acid in methanol, add catalytic sulfuric acid, and reflux.

-

Work-up as described in Protocol 1 to isolate this compound.

Experimental Workflow Diagram

The following diagram provides a visual representation of the general experimental workflow for the synthesis and purification of this compound.

Caption: A generalized workflow for organic synthesis.

Conclusion

The synthesis of this compound can be effectively achieved through nucleophilic aromatic substitution on either Methyl 3-fluoro-4-nitrobenzoate or a derivative of 4-chloro-3-nitrobenzoic acid. The choice of route may depend on the availability and cost of the starting materials, as well as desired reaction conditions and yields. The protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize this important chemical intermediate.

References

- 1. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]

- 2. 4-(Methylamino)-3-nitrobenzoic acid | 41263-74-5 | Benchchem [benchchem.com]

- 3. Synthesis routes of Methyl 4-fluoro-3-nitrobenzoate [benchchem.com]

- 4. 4-(METHYLAMINO)-3-NITROBENZOIC ACID | 41263-74-5 [chemicalbook.com]

An In-depth Technical Guide to Methyl 4-(methylamino)-3-nitrobenzoate

Abstract: This technical guide provides a comprehensive overview of Methyl 4-(methylamino)-3-nitrobenzoate, a key intermediate in organic synthesis. The document details its chemical properties, synthesis protocols, and significant applications, particularly in the pharmaceutical industry. All quantitative data is presented in structured tables, and experimental workflows are visualized using DOT language diagrams. This paper is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction and IUPAC Nomenclature

The compound of interest, based on the user query for "Methyl 3-(methylamino)-4-nitrobenzoate," is most prominently identified in chemical literature and databases as Methyl 4-(methylamino)-3-nitrobenzoate . It is crucial to note the positional difference of the substituents on the benzene ring compared to the requested name. This document will focus on the latter, more referenced compound.

Methyl 4-(methylamino)-3-nitrobenzoate is a versatile organic compound primarily utilized as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its structure, featuring a methylamino group and a nitro group on a benzoate backbone, makes it a valuable precursor for creating a variety of biologically active molecules.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Methyl 4-(methylamino)-3-nitrobenzoate and its corresponding carboxylic acid precursor, 4-(Methylamino)-3-nitrobenzoic acid, is provided below.

Table 1: Physicochemical Properties of Methyl 4-(methylamino)-3-nitrobenzoate and Related Compounds

| Property | Methyl 4-(methylamino)-3-nitrobenzoate | 4-(Methylamino)-3-nitrobenzoic Acid |

| CAS Number | 71254-71-2[1] | 41263-74-5[2][3] |

| Molecular Formula | C9H10N2O4[4] | C8H8N2O4[2][5] |

| Molecular Weight | 210.19 g/mol | 196.16 g/mol [5] |

| Appearance | Not specified | Yellow crystalline powder[6] |

| Melting Point | Not specified | 210-212 °C[6] |

| Solubility | Not specified | Soluble in water, ethanol, and DMSO[6] |

| IUPAC Name | Methyl 4-(methylamino)-3-nitrobenzoate | 4-(methylamino)-3-nitrobenzoic acid[3] |

Synthesis and Experimental Protocols

The synthesis of Methyl 4-(methylamino)-3-nitrobenzoate typically involves the esterification of its carboxylic acid precursor, 4-(Methylamino)-3-nitrobenzoic acid. The synthesis of this acid is well-documented and is a critical first step.

Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid

There are two primary methods for the synthesis of 4-(Methylamino)-3-nitrobenzoic acid.

Method 1: Nitration of 4-Methylaminobenzoic Acid

In this method, 4-Methylaminobenzoic Acid is nitrated using a mixture of nitric acid and sulfuric acid to produce 4-(Methylamino)-3-nitrobenzoic Acid[6].

Method 2: From 4-chlorobenzoic acid

A common industrial method starts with 4-chlorobenzoic acid. This process involves two main steps: nitration followed by a nucleophilic substitution with methylamine[2].

-

Step 1: Nitration of 4-chlorobenzoic acid: 4-chlorobenzoic acid is reacted with a mixture of concentrated sulfuric acid and nitric acid to yield 3-nitro-4-chlorobenzoic acid[2].

-

Step 2: Amination: The resulting 3-nitro-4-chlorobenzoic acid undergoes a reaction with an aqueous solution of methylamine. The reaction mixture is heated, and upon completion, the pH is adjusted with an acid to precipitate the product, 4-(methylamino)-3-nitrobenzoic acid[2]. A patent describes a similar process where 4-chloro-3-nitrobenzoic acid is reacted with methylamine to generate 4-methylamino-3-nitrobenzoic acid[7].

Esterification to Methyl 4-(methylamino)-3-nitrobenzoate

Once 4-(Methylamino)-3-nitrobenzoic acid is synthesized, it can be converted to its methyl ester, Methyl 4-(methylamino)-3-nitrobenzoate, through standard esterification procedures, such as Fischer esterification (reaction with methanol in the presence of a strong acid catalyst like sulfuric acid).

Applications in Organic Synthesis

Methyl 4-(methylamino)-3-nitrobenzoate and its precursor are valuable intermediates in the pharmaceutical industry.

-

Pharmaceutical Intermediates: 4-(Methylamino)-3-nitrobenzoic acid is a key intermediate in the synthesis of antihypertensive drugs such as Candesartan and Irbesartan[6]. It is also used in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) like Diclofenac and Naproxen[6]. The ester form is also expected to be a crucial building block in similar synthetic pathways.

-

Dye Intermediate: The parent acid is used as an intermediate for producing azo dyes for the textile industry[6].

-

Polymer Synthesis: It can be used as a monomer in the synthesis of polymers like polyesters and polyamides[6].

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the synthesis workflow for 4-(Methylamino)-3-nitrobenzoic acid, a direct precursor to Methyl 4-(methylamino)-3-nitrobenzoate.

Caption: Synthesis workflow from 4-chlorobenzoic acid.

Conclusion

Methyl 4-(methylamino)-3-nitrobenzoate is a compound of significant interest in organic synthesis, particularly for the development of pharmaceuticals. This guide has provided a detailed overview of its properties, synthesis, and applications, drawing from available scientific literature and patent information. The provided experimental protocols and workflows offer a practical foundation for researchers and chemists working with this versatile intermediate.

References

- 1. Page loading... [guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. 4-(Methylamino)-3-nitrobenzoic acid | 41263-74-5 [sigmaaldrich.com]

- 4. Methyl 4-(methylamino)-3-nitrobenzoate | C9H10N2O4 | CID 7650848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(METHYLAMINO)-3-NITROBENZOIC ACID | 41263-74-5 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 3-(methylamino)-4-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(methylamino)-4-nitrobenzoate is an organic compound with the chemical formula C₉H₁₀N₂O₄ and a molecular weight of 210.19 g/mol .[1] Its chemical structure features a methyl benzoate core substituted with a methylamino group at the 3-position and a nitro group at the 4-position. This compound is primarily utilized as a synthetic intermediate in the fields of pharmaceutical and chemical research. The presence of reactive functional groups, including a nitro moiety and a secondary amine, makes it a versatile building block for the synthesis of more complex molecules. Its CAS registry number is 251643-13-7.[2]

Chemical and Physical Properties

A comprehensive summary of the known chemical and physical properties of this compound is provided below. It is important to note that while general data for related isomers is available, specific experimental values for this particular compound are not widely reported in the literature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| CAS Number | 251643-13-7 | [2] |

| Molecular Formula | C₉H₁₀N₂O₄ | [2] |

| Molecular Weight | 210.19 g/mol | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | The nitro group suggests increased hydrophobicity, likely requiring co-solvents like DMSO and methanol for dissolution. The methylamino group may enhance solubility in polar solvents through hydrogen bonding.[3] | |

| Appearance | Data not available |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | - Aromatic protons are expected in the range of δ 7.0–8.5 ppm. The specific splitting patterns will be indicative of the substitution on the benzene ring. - The methylamino protons (N-CH₃) are predicted to show a signal between δ 2.5–3.0 ppm. - The methyl ester protons (O-CH₃) will likely appear as a singlet. |

| ¹³C NMR | - The carbonyl carbon of the ester group is anticipated to resonate in the region of δ 165–170 ppm. - Aromatic carbons will appear in the typical downfield region, with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating methylamino group. |

| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) should confirm the molecular weight (C₉H₁₀N₂O₄: theoretical 210.06 g/mol ).[4] |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly published. However, a general synthetic strategy can be inferred from procedures for related compounds. The synthesis would likely involve a multi-step process.

General Synthetic Approach

A plausible synthetic route would begin with a substituted benzoic acid, followed by nitration to introduce the nitro group, and then esterification with methanol under acidic conditions. The final step would be the introduction of the methylamine group via nucleophilic aromatic substitution or reductive amination.[4] Controlling the pH and temperature during the amination step is crucial to prevent side reactions such as over-alkylation.[4]

Figure 1: Proposed General Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Reactivity and Stability

The chemical reactivity of this compound is largely dictated by its functional groups. The nitro group can be reduced to an amino group using various reducing agents, such as hydrogen gas with a palladium catalyst or sodium borohydride. This transformation opens up pathways to a different class of compounds with potentially interesting biological activities. The aromatic ring can undergo further electrophilic substitution, with the positions of substitution directed by the existing nitro and methylamino groups. The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Information regarding the stability of this specific compound is not available, but related nitroaromatic compounds are generally stable under normal conditions. However, they may be sensitive to light and strong oxidizing agents.

Safety and Handling

A specific material safety data sheet (MSDS) for this compound is not publicly available. However, based on the safety profiles of structurally similar nitroaromatic compounds, the following precautions should be observed.

Table 3: General Safety and Handling Recommendations

| Hazard | Precaution |

| Toxicity | Assumed to be harmful if swallowed, in contact with skin, or if inhaled. |

| Irritation | May cause skin, eye, and respiratory irritation. |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection.[5] Use in a well-ventilated area.[5] |

| Handling | Avoid breathing dust/fumes.[5] Wash hands thoroughly after handling.[5] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. |

| Disposal | Dispose of contents/container to an approved waste disposal plant. |

Applications in Research and Drug Development

This compound serves as a valuable intermediate in organic synthesis. Its utility lies in the potential for further functional group transformations to create a diverse range of more complex molecules. For instance, the reduction of the nitro group to an amine, followed by various coupling reactions, can lead to the generation of novel scaffolds for drug discovery. The presence of both a hydrogen bond donor (the amine) and acceptor (the nitro and ester groups) suggests that molecules derived from this intermediate could be designed to interact with biological targets such as enzymes and receptors.

While no specific signaling pathways involving this compound have been reported, related nitroaromatic compounds have been investigated for a variety of biological activities.

Conclusion

This compound is a chemical intermediate with significant potential for use in synthetic chemistry, particularly in the development of new pharmaceutical agents. While specific experimental data for this compound is limited, this guide provides a comprehensive overview of its known properties, predicted characteristics, and general synthetic and safety considerations based on available information for related compounds. Further research is warranted to fully characterize this molecule and explore its applications in medicinal chemistry and materials science.

References

- 1. Methyl 4-amino-3-nitrobenzoate | C8H8N2O4 | CID 3941008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. This compound | 251643-13-7 | Benchchem [benchchem.com]

- 5. Methyl 3-methyl-4-nitrobenzoate | C9H9NO4 | CID 260927 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methyl 3-(methylamino)-4-nitrobenzoate molecular weight

An In-depth Technical Guide to Methyl 3-(methylamino)-4-nitrobenzoate

This technical guide provides a comprehensive overview of this compound, a compound of interest in various chemical and pharmaceutical research fields. The document details its physicochemical properties, synthesis protocols, and biological activities, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is an organic compound with the molecular formula C₉H₁₀N₂O₄ and a molecular weight of 210.19 g/mol [1]. Its structure, featuring a nitro group and a methylamino group on the benzene ring, makes it a subject of interest for potential applications in dye and pigment production, as well as in the development of new therapeutic agents[1]. The methylamino group enhances its hydrogen-bonding capacity, which is a valuable characteristic in drug design for targeting specific enzymes or receptors[1].

Comparative Physicochemical Data

The properties of this compound are often compared with structurally related compounds to understand the impact of substituent positioning and functional groups on its chemical and biological characteristics. The following table summarizes key quantitative data for the target compound and its analogs.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | LogP (estimated) | Key Structural Features |

| This compound | 251643-13-7 | C₉H₁₀N₂O₄ | 210.19[1] | ~2.0[1] | C3: methylamino, C4: nitro |

| 4-(Methylamino)-3-nitrobenzoic Acid | 41263-74-5 | C₈H₈N₂O₄ | 196.16[2][3][4][5] | 1.05[1] | Carboxylic acid instead of ester |

| Methyl 4-amino-3-nitrobenzoate | 3987-92-6 | C₈H₈N₂O₄ | 196.16 | 1.78 | C3: nitro, C4: methylamino |

| Methyl 3-methoxy-4-nitrobenzoate | - | C₉H₉NO₅ | 211.17 | 1.92 | C3: methoxy instead of methylamino |

| Methyl 3-(benzyloxy)-4-nitrobenzoate | 209528-69-8 | C₁₅H₁₃NO₅ | 287.27[1] | 3.48[1] | C3: benzyloxy instead of methylamino |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically proceeds through a two-step process involving nitration followed by methylation[1]. A generalized protocol is outlined below.

Step 1: Nitration of Methyl 3-aminobenzoate

-

Preparation of the Nitrating Mixture : In a separate flask, carefully prepare a nitrating mixture by combining concentrated nitric acid and concentrated sulfuric acid[6]. This process is highly exothermic and should be performed in an ice bath to maintain a low temperature.

-

Reaction Setup : Dissolve methyl 3-aminobenzoate in a suitable solvent in a reaction flask equipped with a stirrer and a thermometer. Cool the flask in an ice bath.

-

Nitration : Slowly add the chilled nitrating mixture to the solution of methyl 3-aminobenzoate while vigorously stirring and maintaining the temperature below 6 °C[6].

-

Quenching and Isolation : After the addition is complete, allow the reaction to proceed at room temperature for a specified time[6]. Pour the reaction mixture over crushed ice to precipitate the product[6][7]. The solid product, primarily methyl 3-amino-4-nitrobenzoate, is then collected by filtration.

Step 2: Methylation

-

Reaction Setup : Dissolve the product from Step 1 in an appropriate solvent.

-

Addition of Reagents : Add a methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate[1].

-

Reaction Conditions : Heat the mixture to reflux for several hours to ensure the completion of the reaction.

-

Workup and Purification : After cooling, the reaction mixture is worked up by extraction and washing. The crude product is then purified, typically by recrystallization, to yield pure this compound.

Biological Activity and Mechanism of Action

This compound has shown potential as a cytotoxic agent in in-vitro studies against various cancer cell lines, indicating its potential for development as an anticancer drug[1]. The biological activity is largely attributed to its distinct structural features.

The proposed mechanism of action involves the following key interactions:

-

Nitro Group : The nitro group can undergo enzymatic reduction within cells to form reactive nitroso, hydroxylamino, and amino intermediates. These reactive species can interact with cellular macromolecules, such as DNA and proteins, leading to cellular damage and apoptosis[1].

-

Methylamino Group : This group can participate in hydrogen bonding and electrostatic interactions with the active sites of enzymes or receptors, potentially inhibiting their function and disrupting critical cellular pathways[1].

Compounds with similar structures have been shown to inhibit cancer cell migration and invasion, suggesting that this compound may possess similar properties[1].

Conclusion

This compound is a versatile compound with established utility in chemical synthesis and significant potential in drug discovery, particularly in oncology. The functional groups present in its structure are key to its biological activity. Further research into its mechanism of action and the development of optimized synthesis protocols will be crucial for realizing its full therapeutic potential. The data and protocols presented in this guide serve as a foundational resource for researchers engaged in the study and application of this compound.

References

- 1. This compound | 251643-13-7 | Benchchem [benchchem.com]

- 2. 3-(Methylamino)-4-nitrobenzoic acid | C8H8N2O4 | CID 22184623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(METHYLAMINO)-3-NITROBENZOIC ACID | 41263-74-5 [chemicalbook.com]

- 4. 4-(Methylamino)-3-nitrobenzoic acid | 41263-74-5 [sigmaaldrich.com]

- 5. 4-(Methylamino)-3-nitrobenzoic acid | 41263-74-5 | Benchchem [benchchem.com]

- 6. savemyexams.com [savemyexams.com]

- 7. usa50.southalabama.edu [usa50.southalabama.edu]

An In-depth Technical Guide to Methyl 3-(methylamino)-4-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(methylamino)-4-nitrobenzoate is a key chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. This technical guide provides a comprehensive overview of its history, synthesis, and known applications. While the direct discovery of this compound is not extensively documented, its importance lies in its role as a building block for pharmacologically active agents. This document details a plausible synthetic pathway, including experimental protocols for its precursor, and outlines the general methodology for its formation. Safety and handling information are also included to ensure its proper use in a laboratory setting.

Introduction

This compound, with the CAS number 251643-13-7, is an aromatic organic compound. Its molecular structure, featuring a nitro group, a methylamino group, and a methyl ester attached to a benzene ring, makes it a versatile intermediate for further chemical modifications. Its primary known utility is in the synthesis of more complex molecules, including certain GLP-1 receptor agonists, which are crucial in the management of type 2 diabetes and obesity. The historical context of this compound is intrinsically linked to the development of the pharmaceutical compounds it helps to create.

Chemical Properties

| Property | Value |

| CAS Number | 251643-13-7 |

| Molecular Formula | C₉H₁₀N₂O₄ |

| Molecular Weight | 210.19 g/mol |

| Appearance | Expected to be a solid |

Synthetic Pathway

The synthesis of this compound is best understood as a two-step process. The first step involves the synthesis of its precursor, 4-(methylamino)-3-nitrobenzoic acid, followed by the esterification of this acid.

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid

The most common industrial method for the synthesis of 4-(methylamino)-3-nitrobenzoic acid involves the nucleophilic aromatic substitution of 4-chloro-3-nitrobenzoic acid with methylamine.[1]

Experimental Protocol:

-

Reaction Setup: In a reaction vessel equipped with a reflux condenser and a stirrer, suspend 4-chloro-3-nitrobenzoic acid in an aqueous solution of methylamine (e.g., 40%).[1]

-

Reaction Conditions: Heat the mixture to reflux (approximately 85-90 °C) and maintain this temperature with stirring for 3 to 5 hours.[1]

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Precipitation: Acidify the reaction mixture with an acid, such as acetic acid or hydrochloric acid, to a pH of approximately 3-5. This will cause the product to precipitate out of the solution.[1]

-

Isolation and Purification: Collect the precipitated solid by filtration, wash it with water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent like an ethanol-water mixture to yield a yellow solid.[1]

Step 2: Esterification to this compound

Proposed Experimental Protocol (based on general methods):

-

Reaction Setup: In a round-bottomed flask, dissolve 4-(methylamino)-3-nitrobenzoic acid in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the mixture.[3][4]

-

Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[2]

-

Work-up: After the reaction reaches completion (or equilibrium), cool the mixture to room temperature.

-

Neutralization and Extraction: Pour the reaction mixture into a separatory funnel containing water and a water-immiscible organic solvent (e.g., ethyl acetate). Neutralize the excess acid with a weak base, such as a saturated sodium bicarbonate solution. Extract the aqueous layer with the organic solvent.

-

Isolation and Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product. The final product can be purified by column chromatography or recrystallization.

Characterization Data

As of the latest literature review, detailed experimental characterization data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has not been published in readily accessible scientific journals or databases. Researchers synthesizing this compound would need to perform these analyses to confirm its structure and purity.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical field. It has been identified as a potential building block in the synthesis of GLP-1 (Glucagon-Like Peptide-1) receptor agonists. These agonists are a class of drugs used to treat type 2 diabetes and obesity by mimicking the effects of the natural GLP-1 hormone, which includes stimulating insulin secretion, inhibiting glucagon release, and slowing gastric emptying.

The presence of the nitro and amino groups, along with the ester, provides multiple reaction sites for further elaboration of the molecular structure, allowing for the construction of more complex and pharmacologically active compounds.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the safety data sheets (SDS) of its precursor, 4-(methylamino)-3-nitrobenzoic acid, and structurally similar compounds like methyl 3-methyl-4-nitrobenzoate, the following precautions should be taken[5][6][7]:

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Health Hazards: May cause skin, eye, and respiratory irritation.[5] Harmful if swallowed.

-

First Aid:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. Do not induce vomiting.

-

In all cases of exposure, seek medical attention.

-

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

-

Disposal: Dispose of in accordance with local, regional, and national regulations.

Conclusion

This compound is a valuable chemical intermediate with its primary significance in the multi-step synthesis of pharmaceutical agents. While its own discovery and detailed characterization are not well-documented, its synthesis is achievable through established chemical transformations. This guide provides a framework for its preparation and safe handling, enabling researchers and drug development professionals to utilize this compound in their synthetic endeavors. Further research into its properties and potential applications is warranted.

References

- 1. Page loading... [wap.guidechem.com]

- 2. [PDF] A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification | Semantic Scholar [semanticscholar.org]

- 3. prepchem.com [prepchem.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. cleanchemlab.com [cleanchemlab.com]

- 7. capotchem.com [capotchem.com]

An In-depth Technical Guide to the Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key synthetic routes for Methyl 3-(methylamino)-4-nitrobenzoate, a crucial intermediate in the pharmaceutical industry, notably in the synthesis of anticoagulants such as dabigatran etexilate. This document details the primary synthesis pathways, key intermediates, experimental protocols, and quantitative data to support research and development in process chemistry and drug discovery.

Introduction

This compound is a substituted aromatic compound characterized by a methylamino group and a nitro group attached to a methyl benzoate core. Its structure makes it a valuable building block for the synthesis of more complex molecules, particularly heterocyclic compounds used in medicinal chemistry. The efficient and scalable synthesis of this intermediate is of significant interest for the pharmaceutical manufacturing sector. This guide will explore the most common and effective methods for its preparation.

Primary Synthetic Pathways

Two principal synthetic strategies have been established for the synthesis of this compound:

-

Route 1: Nucleophilic Aromatic Substitution (SNAr) : This is a direct approach where a suitable leaving group on the aromatic ring is displaced by methylamine. The most common starting materials are methyl 4-halo-3-nitrobenzoates.

-

Route 2: Two-Step Synthesis via Carboxylic Acid Intermediate : This method involves the synthesis of the corresponding carboxylic acid, 4-(methylamino)-3-nitrobenzoic acid, followed by esterification to yield the final product.

A less common, alternative approach involves the N-methylation of a precursor, Methyl 3-amino-4-nitrobenzoate.

The logical workflow for these primary synthetic routes is illustrated below.

Caption: Primary Synthetic Approaches.

Key Intermediates and Their Characterization

The successful synthesis of this compound relies on the preparation and purity of several key intermediates. The properties of these intermediates are summarized in the table below.

| Intermediate Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 4-Chloro-3-nitrobenzoic acid | C₇H₄ClNO₄ | 201.56 | 180-183 | Powder |

| Methyl 4-chloro-3-nitrobenzoate | C₈H₆ClNO₄ | 215.59 | - | - |

| Methyl 4-fluoro-3-nitrobenzoate | C₈H₆FNO₄ | 199.14 | - | - |

| 4-(Methylamino)-3-nitrobenzoic acid | C₈H₈N₂O₄ | 196.16 | >300 | Yellow to orange powder[1] |

| Methyl 3-amino-4-nitrobenzoate | C₈H₈N₂O₄ | 196.16 | 186-205[2] | Yellow solid[3] |

Detailed Synthesis Routes and Experimental Protocols

This section provides a detailed description of the primary synthetic routes, including reaction schemes, experimental procedures, and quantitative data.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

This route offers a direct conversion of a methyl 4-halo-3-nitrobenzoate to the final product. The electron-withdrawing nitro group activates the para-position, facilitating the nucleophilic attack by methylamine.

Caption: Route 1 - Nucleophilic Aromatic Substitution.

4.1.1. Experimental Protocol: From Methyl 4-chloro-3-nitrobenzoate

A solution of Methyl 4-chloro-3-nitrobenzoate in a suitable solvent (e.g., methanol, ethanol, or a polar aprotic solvent like DMSO) is treated with an aqueous or alcoholic solution of methylamine. The reaction mixture is heated to drive the substitution to completion.

-

Reactants:

-

Methyl 4-chloro-3-nitrobenzoate (1.0 eq)

-

Aqueous Methylamine (25-40% solution, excess)

-

-

Solvent: Ethanol or Methanol

-

Temperature: Reflux

-

Reaction Time: 5-6 hours[1]

-

Work-up: The reaction mixture is cooled, and the product is precipitated by the addition of water. The solid is collected by filtration, washed with water, and dried.

-

Yield: High yields are generally reported for this type of reaction.

Quantitative Data Summary for Route 1

| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Purity |

| Methyl 4-chloro-3-nitrobenzoate | Methylamine | Ethanol | Reflux | 5-6 h[1] | >90% (expected) | >98% |

| Methyl 4-fluoro-3-nitrobenzoate | Methylamine | Isopropanol | - | - | - | - |

Route 2: Two-Step Synthesis via Carboxylic Acid Intermediate

This route involves the initial synthesis of 4-(methylamino)-3-nitrobenzoic acid, followed by its esterification.

Caption: Route 2 - Two-Step Synthesis.

4.2.1. Experimental Protocol: Synthesis of 4-(methylamino)-3-nitrobenzoic acid

300 g (1.49 mol) of 4-chloro-3-nitrobenzoic acid is suspended in 769 g of a 25-30% aqueous solution of methylamine. The mixture is heated to reflux, at which point a clear solution is formed. The reaction is monitored until completion. The solution is then cooled, and the pH is adjusted to approximately 1 with 2M aqueous sulfuric acid, leading to the precipitation of a yellow solid. The solid is isolated by filtration, washed with water and then methanol, and dried to yield 4-(methylamino)-3-nitrobenzoic acid.[1]

4.2.2. Experimental Protocol: Esterification of 4-(methylamino)-3-nitrobenzoic acid

4-(Methylamino)-3-nitrobenzoic acid (1 eq.) is suspended in methanol (excess, serving as both reagent and solvent). A catalytic amount of concentrated sulfuric acid is added, and the mixture is heated to reflux for 16 hours. After cooling, the reaction mixture is concentrated, and the residue is taken up in an organic solvent like ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield the product.

-

Yield: A yield of 100% is reported for a similar esterification of 4-amino-3-nitrobenzoic acid using thionyl chloride in methanol.[3]

Quantitative Data Summary for Route 2

| Step | Starting Material | Reagents | Solvent | Temperature | Time | Yield | Purity |

| 1 | 4-Chloro-3-nitrobenzoic acid | Methylamine (aq) | Water | Reflux | - | 95.9%[1] | 99.1%[1] |

| 2 | 4-(Methylamino)-3-nitrobenzoic acid | Methanol, H₂SO₄ | Methanol | Reflux | 16 h | High (expected) | >98% |

Alternative Route: N-Methylation of Methyl 3-amino-4-nitrobenzoate

This route involves the methylation of the amino group of Methyl 3-amino-4-nitrobenzoate. Common methylating agents include dimethyl sulfate or formaldehyde/formic acid (Eschweiler-Clarke reaction).

Caption: Alternative Route - N-Methylation.

4.3.1. Experimental Protocol: N-Methylation using Dimethyl Sulfate

To a solution of an amine in a dry, inert solvent, a base such as sodium hydride is added, followed by the dropwise addition of dimethyl sulfate.[4] The reaction is typically stirred at room temperature until completion.

-

Reactants:

-

Methyl 3-amino-4-nitrobenzoate (1.0 eq)

-

Dimethyl Sulfate (1.0-1.2 eq)

-

Base (e.g., Sodium Hydride or a non-nucleophilic organic base)

-

-

Solvent: Anhydrous THF or DMF

-

Temperature: 0 °C to room temperature

-

Work-up: Careful quenching of excess hydride with water or a protic solvent, followed by extraction and purification by chromatography or recrystallization.

4.3.2. Experimental Protocol: N-Methylation using Eschweiler-Clarke Reaction

The amine is treated with an excess of formic acid and formaldehyde. The reaction mixture is heated, typically on a steam bath, until the evolution of carbon dioxide ceases.[5]

-

Reactants:

-

Methyl 3-amino-4-nitrobenzoate (1.0 eq)

-

Formaldehyde (excess)

-

Formic Acid (excess)

-

-

Temperature: 100 °C

-

Work-up: The reaction mixture is made basic with a hydroxide solution, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.

Quantitative Data Summary for N-Methylation Route

| Methylating Agent | Base/Reducing Agent | Solvent | Temperature | Time | Yield |

| Dimethyl Sulfate | Sodium Hydride | THF | 0 °C - RT | - | Good (expected) |

| Formaldehyde | Formic Acid | None | 100 °C | - | Good (expected) |

Comparison of Synthetic Routes

| Route | Advantages | Disadvantages |

| 1: Nucleophilic Aromatic Substitution | Direct, one-step synthesis. High yields. | Requires halo-substituted starting materials which may be more expensive. |

| 2: Two-Step Synthesis | Utilizes readily available starting materials. High overall yield. | Two-step process, potentially longer overall reaction time. |

| Alternative: N-Methylation | Can be efficient for specific substrates. | Methylating agents can be toxic and may lead to over-methylation. The Eschweiler-Clarke reaction conditions might not be suitable for all substrates. |

Conclusion

The synthesis of this compound can be effectively achieved through two primary, high-yielding routes: direct nucleophilic aromatic substitution and a two-step process involving the formation and subsequent esterification of 4-(methylamino)-3-nitrobenzoic acid. The choice of route will depend on factors such as the availability and cost of starting materials, desired scale of production, and process safety considerations. The experimental protocols and data presented in this guide provide a solid foundation for researchers and process chemists to select and optimize the synthesis of this important pharmaceutical intermediate.

References

Methodological & Application

Application Notes and Protocols: Methyl 3-(methylamino)-4-nitrobenzoate as a Versatile Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(methylamino)-4-nitrobenzoate (CAS No: 251643-13-7) is a valuable bifunctional building block in organic synthesis, particularly in the realm of medicinal chemistry. Its structure, featuring a nitro group, a secondary amine, and a methyl ester, offers multiple reactive sites for the construction of complex molecular architectures. The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring, making it a key precursor for the synthesis of a variety of heterocyclic compounds and other pharmacologically active molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound in drug development workflows.

Key Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of bioactive molecules, most notably in the development of anticoagulants and benzimidazole-based therapeutics.[1] Its utility stems from the ability to transform the nitro and amino functionalities into a synthetically versatile o-phenylenediamine derivative.

Synthesis of Anticoagulant Drug Intermediates

A primary application of this building block is in the synthesis of precursors for direct thrombin inhibitors. The corresponding carboxylic acid, 4-(methylamino)-3-nitrobenzoic acid, is a key starting material for the synthesis of Dabigatran, a potent anticoagulant.[2][3] The synthetic strategy involves the reduction of the nitro group to an amine, which then enables the formation of a benzimidazole ring system.

Precursor for Benzimidazole Scaffolds

The reduction of the nitro group in this compound yields methyl 4-amino-3-(methylamino)benzoate, an o-phenylenediamine derivative.[4] This intermediate is primed for cyclization reactions with various electrophiles (e.g., aldehydes, carboxylic acids, or their derivatives) to form a wide array of substituted benzimidazoles.[1][5] Benzimidazoles are a privileged scaffold in medicinal chemistry, found in drugs with diverse therapeutic applications, including treatments for hereditary immunodeficiency, autoimmune diseases, and hematopoietic dysfunction.[6]

Experimental Protocols

Protocol 1: Reduction of the Nitro Group to Form Methyl 4-amino-3-(methylamino)benzoate

This protocol details the selective reduction of the nitro group of this compound to yield the corresponding o-phenylenediamine derivative, a key step for subsequent cyclization reactions.

Materials:

-

This compound

-

Sodium bisulfite (NaHSO₃)

-

Tetrahydrofuran (THF)

-

Ethanol (EtOH)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure: [4]

-

In a round-bottom flask, dissolve this compound (e.g., 855 mg, 4.75 mmol) in a mixture of THF (70 mL) and ethanol (30 mL).

-

Cool the orange solution to 0 °C using an ice bath.

-

Slowly add a solution of sodium bisulfite (17.4 g, 100 mmol) in water (80 mL) to the reaction mixture. The solution will turn into an orange suspension.

-

Remove the ice bath and stir the reaction mixture at room temperature for 2 hours. During this time, the color of the suspension will gradually change from orange to yellow.

-

Add saturated sodium bicarbonate solution (100 mL) to the reaction mixture. The suspension will become colorless.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 100 mL).

-

Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the product as a yellow oil, which crystallizes upon standing.

Quantitative Data:

| Starting Material | Product | Reagents | Solvent System | Reaction Time | Yield |

| This compound (4.75 mmol) | Methyl 4-amino-3-(methylamino)benzoate | Sodium bisulfite (100 mmol) | THF/Ethanol/H₂O | 2 hours | 68% |

Protocol 2: Synthesis of a Benzimidazole Derivative

This protocol provides a general method for the synthesis of a benzimidazole derivative from the o-phenylenediamine precursor obtained in Protocol 1, using an aromatic aldehyde as the cyclizing agent.

Materials:

-

Methyl 4-amino-3-(methylamino)benzoate

-

Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)

-

Ethanol

-

Zinc oxide nanoparticles (ZnO-NPs) as catalyst (optional, other catalysts can be used)[7]

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure: [7]

-

To a round-bottom flask, add Methyl 4-amino-3-(methylamino)benzoate (1 equivalent), the substituted benzaldehyde (1 equivalent), and ethanol.

-

Add a catalytic amount of ZnO-NPs (e.g., 0.02 mol%).

-

Heat the mixture to reflux (approximately 70-80 °C) and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid product and wash it with a cold ethanol-water mixture.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data (Example):

| Starting Material | Reagent | Catalyst | Solvent | Reaction Time | Yield Range |

| Methyl 4-amino-3-(methylamino)benzoate (1 equiv) | Substituted Aldehyde (1 equiv) | ZnO-NPs | Ethanol | 2-4 hours | 70-95% |

Visualized Workflows and Pathways

Experimental Workflow for the Synthesis of a Benzimidazole Derivative

The following diagram illustrates the two-step process of converting this compound into a benzimidazole derivative.

Caption: Synthetic route from this compound.

Signaling Pathway: Inhibition of the Coagulation Cascade by Dabigatran

Dabigatran, synthesized from a derivative of this compound, is a direct thrombin inhibitor. It disrupts the coagulation cascade, preventing the formation of blood clots.[2][8] The diagram below outlines the coagulation cascade and the point of inhibition by Dabigatran.

Caption: Coagulation cascade and Dabigatran's point of inhibition.

Conclusion

This compound is a highly valuable and versatile building block for drug discovery and development. Its utility is primarily demonstrated through its conversion to o-phenylenediamine intermediates, which are precursors to a wide range of biologically active benzimidazole derivatives, including the anticoagulant Dabigatran. The provided protocols offer a starting point for researchers to explore the synthetic potential of this compound in their own drug discovery programs.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof - Google Patents [patents.google.com]

- 4. Methyl 4-aMino-3-(MethylaMino)benzoate synthesis - chemicalbook [chemicalbook.com]

- 5. guidechem.com [guidechem.com]

- 6. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. EP1904481B1 - Process for preparing benzimidazole compounds - Google Patents [patents.google.com]

Application Notes and Protocols: Nitration of Methyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the nitration of methyl benzoate, a classic example of an electrophilic aromatic substitution reaction. The procedure yields methyl m-nitrobenzoate, a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds.[1][2][3] The ester group of methyl benzoate is a deactivating group and a meta-director, meaning it directs the incoming electrophile (the nitronium ion, NO₂⁺) to the meta position on the aromatic ring.[1][4]

Reaction Principle

The nitration of methyl benzoate is achieved by treating it with a nitrating mixture, which is a combination of concentrated nitric acid and concentrated sulfuric acid.[1][5] The sulfuric acid acts as a catalyst by protonating the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[1][6] This ion is then attacked by the electron-rich benzene ring of methyl benzoate to form an arenium ion intermediate, which subsequently loses a proton to yield the final product, methyl m-nitrobenzoate.[1]

Experimental Protocol

This protocol is adapted from established laboratory procedures and is intended for execution by trained professionals in a controlled laboratory setting.[7][8][9]

Materials:

-

Methyl benzoate

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Methanol (CH₃OH)

-

Ice

-

Distilled water

-

Erlenmeyer flasks

-

Beakers

-

Graduated cylinders

-

Pipettes

-

Stirring rod or magnetic stirrer

-

Ice bath

-

Büchner funnel and filter flask

-

Melting point apparatus

Procedure:

Part 1: Nitration Reaction

-

In a 50 mL Erlenmeyer flask, place 2.0 mL of methyl benzoate.[8]

-

Carefully add 6 mL of concentrated sulfuric acid to the methyl benzoate while stirring.[8]

-

Cool the mixture in an ice bath to below 10°C.[2]

-

In a separate test tube, prepare the nitrating mixture by cautiously adding 1.4 mL of concentrated nitric acid to 1.5 mL of concentrated sulfuric acid.[7][8] Cool this mixture in the ice bath.

-

Slowly, and with constant stirring, add the cold nitrating mixture dropwise to the cooled methyl benzoate solution.[8][10] Maintain the reaction temperature below 15°C throughout the addition.[11]

-

After the addition is complete, allow the reaction mixture to stand at room temperature for approximately 15-20 minutes with occasional stirring.[7][8]

Part 2: Isolation of the Crude Product

-

Pour the reaction mixture slowly and with stirring onto about 20-50 g of crushed ice in a beaker.[7][8][11]

-

A solid precipitate of crude methyl m-nitrobenzoate will form.[7]

-

Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.[8][11]

-

Wash the crude product with two portions of cold water, followed by a small portion of ice-cold methanol to remove residual acid and byproducts.[11][12]

Part 3: Purification by Recrystallization

-

Transfer the crude solid to a clean Erlenmeyer flask.

-

Add a minimal amount of methanol and gently heat the mixture on a hot plate until the solid dissolves completely.[8]

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.[7]

-

Collect the purified crystals by vacuum filtration.

-

Dry the crystals, weigh them, and determine their melting point. The expected melting point of pure methyl m-nitrobenzoate is 78°C.[3][11]

Data Presentation

The following table summarizes the quantitative data for a typical experimental procedure for the nitration of methyl benzoate.

| Parameter | Value | Reference |

| Reactants | ||

| Methyl Benzoate | 2.0 g / 2.00 mL | [7][8] |

| Concentrated H₂SO₄ (with methyl benzoate) | 4.0 - 6.0 mL | [7][8] |

| Concentrated HNO₃ | 1.4 - 1.5 mL | [7][8] |

| Concentrated H₂SO₄ (with HNO₃) | 1.5 mL | [7] |

| Reaction Conditions | ||

| Reaction Temperature | < 15°C (ideally 0-10°C) | [2][11] |

| Addition Time of Nitrating Mixture | ~15 minutes | [7] |

| Reaction Time at Room Temperature | 15 - 20 minutes | [7][8] |

| Purification | ||

| Recrystallization Solvent | Methanol | [8][11] |

| Product | ||

| Expected Product | Methyl m-nitrobenzoate | [1][7] |

| Theoretical Yield | ~2.66 g (based on 2.0 g of methyl benzoate) | |

| Melting Point (pure) | 78°C | [3][11] |

Experimental Workflow

The following diagram illustrates the key stages of the nitration of methyl benzoate experiment.

Caption: Experimental workflow for the nitration of methyl benzoate.

References

- 1. scribd.com [scribd.com]

- 2. echemi.com [echemi.com]

- 3. d.web.umkc.edu [d.web.umkc.edu]

- 4. scribd.com [scribd.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. westfield.ma.edu [westfield.ma.edu]

- 7. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. researchgate.net [researchgate.net]

- 10. webassign.net [webassign.net]

- 11. ochem.weebly.com [ochem.weebly.com]

- 12. unwisdom.org [unwisdom.org]

Application Note and Protocol: Recrystallization of Methyl 3-(methylamino)-4-nitrobenzoate